molecular formula C21H23OSn B3132905 Tri-P-tolylhydroxytin CAS No. 38049-84-2

Tri-P-tolylhydroxytin

Cat. No.: B3132905
CAS No.: 38049-84-2
M. Wt: 410.1 g/mol
InChI Key: UJUQRRNVJSPPGU-UHFFFAOYSA-N
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Description

Tri-P-tolylhydroxytin is an organotin compound with the molecular formula C21H22OSn. It is characterized by the presence of three p-tolyl groups attached to a tin atom, along with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-P-tolylhydroxytin can be synthesized through the reaction of tri-p-tolylchlorotin with sodium hydroxide in diethyl ether. The reaction involves vigorously stirring an ethereal solution of tri-p-tolylchlorotin with 5 M aqueous sodium hydroxide. The ether layer is then separated, and the crude hydroxide is obtained, which can be recrystallized from ethanol to yield pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and stirring rates, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Tri-P-tolylhydroxytin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.

    Substitution: The p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly employed.

Major Products Formed:

Scientific Research Applications

Tri-P-tolylhydroxytin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tri-p-tolylhydroxytin involves its interaction with molecular targets and pathways. The hydroxyl group and p-tolyl groups play a crucial role in its reactivity and interactions. The compound can bind to specific enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

    Tri-p-tolylchlorotin: A precursor in the synthesis of tri-p-tolylhydroxytin.

    Tri-p-tolylmethyltin: Another organotin compound with similar structural features.

    Tri-p-tolyltin oxide: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers a different set of properties and applications, making it a valuable compound for research and industrial use .

Properties

InChI

InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUQRRNVJSPPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293570
Record name Hydroxytris(4-methylphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38049-84-2
Record name Stannane, hydroxytris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxytris(4-methylphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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